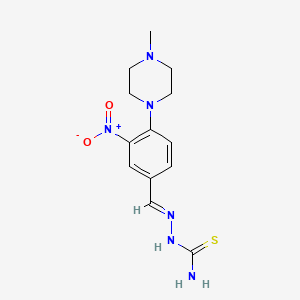![molecular formula C17H16FNO B5754033 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as FAPI, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. FAPI belongs to the class of tetrahydroisoquinoline derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
作用机制
The mechanism of action of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the invasion and metastasis of cancer cells. It has also been found to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that is necessary for the growth and spread of cancer cells. Additionally, 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has been found to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one limitation is that the mechanism of action of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, which may help to optimize its therapeutic potential. Additionally, studies could be conducted to investigate the potential use of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in combination with other anti-cancer or anti-inflammatory agents.
合成方法
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
科学研究应用
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-7-5-13(6-8-16)11-17(20)19-10-9-14-3-1-2-4-15(14)12-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPYTFQFLKGJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)



![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)



![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)